Cas no 1707375-89-0 (6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid)

6-(2-フルオロフェニル)-5-ヨード-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸は、ピリジン骨格にフッ素置換フェニル基とヨード基を有する有機化合物です。この化合物は、医薬品中間体としての応用が期待される特異な構造を持ち、特にフッ素原子の導入により代謝安定性が向上する可能性があります。ヨード基はさらなる官能基変換のための有用な反応点を提供します。カルボン酸部位は、アミド結合形成などの派生化反応に適しており、創薬研究における多様な構造最適化が可能です。結晶性や溶解性などの物理化学的特性は、合成プロセス設計において考慮すべき重要な要素となります。

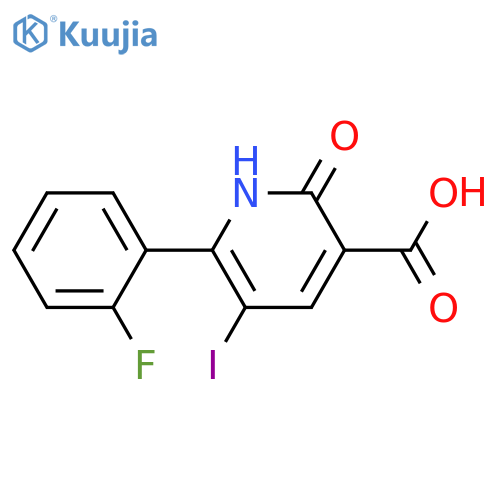

1707375-89-0 structure

商品名:6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

CAS番号:1707375-89-0

MF:C12H7FINO3

メガワット:359.091758966446

CID:5181396

6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

- 3-Pyridinecarboxylic acid, 6-(2-fluorophenyl)-1,2-dihydro-5-iodo-2-oxo-

-

- インチ: 1S/C12H7FINO3/c13-8-4-2-1-3-6(8)10-9(14)5-7(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)

- InChIKey: AXSXEAYPJOCACF-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NC(C2=CC=CC=C2F)=C(I)C=C1C(O)=O

6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM508770-1g |

6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylicacid |

1707375-89-0 | 97% | 1g |

$593 | 2022-06-12 |

6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

1707375-89-0 (6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid) 関連製品

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量